Propyl 2,4-decadienoate

Codling moth kairomone Integrated pest management Field trapping bioassay

Propyl 2,4-decadienoate (CAS 84788-08-9) is an aliphatic ester belonging to the fatty acid ester class, specifically the n-propyl ester of (2E,4Z)-2,4-decadienoic acid. Listed in the FDA's Substances Added to Food inventory and evaluated by JECFA (No.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 84788-08-9
Cat. No. B12753026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2,4-decadienoate
CAS84788-08-9
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)OCCC
InChIInChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+
InChIKeyRKDOXCGYGLYOBV-BNFZFUHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fat;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Propyl 2,4-Decadienoate (CAS 84788-08-9) — Scientific Selection and Comparator Analysis


Propyl 2,4-decadienoate (CAS 84788-08-9) is an aliphatic ester belonging to the fatty acid ester class, specifically the n-propyl ester of (2E,4Z)-2,4-decadienoic acid [1]. Listed in the FDA's Substances Added to Food inventory and evaluated by JECFA (No. 1194) with an Acceptable Daily Intake, it functions as a flavoring agent imparting a Bartlett pear character with waxy, green, and melon nuances [2]. This compound is primarily procured for two distinct applications: as a volatile kairomone lure component in codling moth (Cydia pomonella) integrated pest management, and as a specialty flavor ingredient where precise organoleptic profiles are required [3].

Codling moth kairomone research: propyl ester supports high-dose lure deployment and extended field persistence studies
Food flavor development: Bartlett pear, melon, and green note profile backed by JECFA/FDA inventory listing
Isomeric purity gate: ≥95% (sum of isomers) specification required for consistent bioactivity and flavor fidelity

Why Generic Substitution of Propyl 2,4-Decadienoate with Other Alkyl Decadienoates Fails in Scientific Applications


Generic substitution among alkyl 2,4-decadienoates is not scientifically valid due to the structural specificity of kairomone-receptor interactions and differential physicochemical stability. Field bioassays have demonstrated that codling moth antennal receptors are highly discriminating toward the alcohol chain length of the ester moiety [1]. While ethyl (2E,4Z)-2,4-decadienoate is the most potent attractant, the propyl analogue exhibits distinct dose-response characteristics that become equivalent only at higher lure loadings (40.0 mg), making it an essential alternative when regulatory, stability, or formulation considerations preclude ethyl ester use [2]. Additionally, the (E,Z) geometric isomer configuration is critical for bioactivity; the (E,E) isomers are significantly less attractive, rendering stereochemical purity a non-negotiable procurement parameter that varies between commercial sources [1].

Alkyl chain length alters kairomone potency Codling moth antennal receptors discriminate sharply among methyl, ethyl, propyl, and butyl esters; propyl ester attractancy is not interchangeable with ethyl ester at standard lure loadings.
(E,Z) geometric isomer configuration is critical The (E,E) isomers show markedly reduced bioactivity, making stereochemical purity a non-negotiable parameter that may differ across commercial sources.
Vapor pressure mismatch shifts field longevity Propyl ester volatility is approximately 12-fold lower than the ethyl analog; substituting without adjusting lure loading or dispenser design can alter trap performance.

Quantitative Differential Evidence for Propyl 2,4-Decadienoate (CAS 84788-08-9)


Differential Kairomone Attractancy: Ethyl vs. Propyl Ester in Codling Moth Field Bioassays

In structure-activity field trials conducted in walnut and apple orchards, the ethyl ester of (2E,4Z)-2,4-decadienoic acid demonstrated superior attractiveness to codling moth adults compared to the propyl analogue [1]. The ethyl ester attracted both male and female moths in combined numbers comparable to conspecific sex pheromone, while the propyl, methyl, butyl, and hexyl analogues elicited significantly lower capture responses [1]. However, a separate loading study demonstrated that at a 40.0 mg lure dose, propyl and ethyl esters exhibit no significant difference in total moth catch, making high-dose propyl lures functionally equivalent for spring emergence monitoring [2].

Kairomone Attractancy
Head-to-head
Ethyl > Propyl at standard dose; ≈ at 40 mg loading
Supports propyl use context at high-dose formulations
Orchard field trapping; hierarchical ranking reported
Codling moth kairomone Integrated pest management Field trapping bioassay

Vapor Pressure Driven Longevity: Propyl Ester Reduced Volatility vs. Ethyl Ester

The propyl ester (0.003280 mm Hg at 25°C) exhibits a vapor pressure approximately 12-fold lower than that reported for the ethyl ester (0.04 mm Hg at 25°C) . In kairomone dispenser applications, reduced volatility translates to prolonged field longevity of lures, reducing the frequency of replacement and potentially improving trap sensitivity over extended monitoring periods.

Vapor Pressure
Data to verify
~12.2-fold lower vs ethyl ester
May support longer lure field life
Cross-study comparison; confirm in dispenser matrix
Physicochemical property Lure longevity Vapor pressure

Regulatory Safety Consensus: JECFA 'No Safety Concern' for Propyl Ester as a Flavoring Agent

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated propyl 2,4-decadienoate at its 61st meeting (2003) and assigned an Acceptable Daily Intake (ADI) of 'acceptable', indicating no safety concern at current levels of intake when used as a flavoring agent [1]. This clear regulatory green light simplifies procurement for food-grade applications, as it requires no additional toxicological qualification in many jurisdictions, in contrast to less evaluated alternative esters.

Food Safety Status
Class-level inference
JECFA ADI: Acceptable; FDA EAFUS listed
Reduces regulatory submission burden for flavor houses
Class-level evaluation; no compound-specific toxicology review
Food safety JECFA evaluation Flavor regulation

Isomeric Purity Standards: ≥95% Requirement as Per EFSA/JECFA Specifications

Propyl 2,4-decadienoate is regulated as a flavoring substance with a minimum purity specification of at least 95% (sum of isomers) as defined by EFSA and JECFA [1]. Commercial material that meets this specification ensures that the bioactive (2E,4Z)-isomer is the dominant component, as the (E,E) isomer possesses drastically reduced kairomonal activity [2]. This purity standard is a critical differentiator from technical-grade alkyl decadienoates that may contain higher proportions of inactive isomers.

Purity Specification
Specification review
≥95% (sum of isomers) per EFSA/JECFA
Batch-to-batch consistency for bioactivity and flavor
Ensures dominant (2E,4Z)-isomer; technical grade may fall below
Stereochemical purity Quality control EFSA specification

Validated Application Scenarios for Propyl 2,4-Decadienoate (CAS 84788-08-9)


High-Dose Kairomone Lure for Codling Moth Monitoring in Mating-Disrupted Pear Orchards

In Bartlett pear orchards treated with sex pheromone mating disruption, 40.0 mg propyl (E,Z)-2,4-decadienoate lures in gray halobutyl septa are deployed to monitor codling moth flight activity. At this loading, the propyl ester matches the capture efficacy of ethyl ester and provides a reliable signal for the onset of spring generation emergence, as validated by Knight & Light (2004) [1]. The lower vapor pressure of propyl ester may extend lure field life, reducing replacement frequency.

Specialty Bartlett Pear Flavor Formulation for Food and Beverage Products

Propyl 2,4-decadienoate is employed as a high-purity (≥95%) flavoring ingredient to impart characteristic Bartlett pear, melon, and green notes with waxy tropical nuances. Its JECFA 'no safety concern' ADI status simplifies regulatory dossiers for global flavor house submissions [2]. Taste threshold data indicates effective usage at 10 ppm, defining a cost-efficient dosing window .

Codling Moth Attract-and-Kill Formulations Using Propyl Ester as Kairomone Component

Patented bisexual attractant compositions incorporate propyl (2E,4Z)-2,4-decadienoate in admixture with other isomers and synergists for attract-and-kill strategies against codling moth adults and larvae [3]. The propyl ester's documented role in such formulations, combined with its favorable vapor pressure profile, supports its procurement as a standard component in integrated pest management products targeting Cydia pomonella.

Comparative Structure-Activity Studies on Lepidopteran Kairomone Receptors

For academic and industrial entomology groups investigating host plant volatile reception, propyl 2,4-decadienoate serves as a reference compound within the 10-carbon ester series. Its intermediate attractiveness (below ethyl, above methyl/butyl/hexyl) makes it a valuable comparator in dose-response and receptor-binding assays aimed at identifying next-generation kairomone analogues or synergists [4].

Application
Selection Property
Validation Focus
Codling moth monitoring in mating-disrupted orchards
High-dose lure attractancy parity with reference ester
Field capture rate under mating disruption protocols
Specialty Bartlett pear flavor formulation
JECFA/FDA inventory acceptance and isomer purity ≥95%
Organoleptic profile consistency and regulatory dossier readiness
Attract-and-kill pest management products
Vapor pressure profile for sustained dispenser release
Bisexual attractancy in formulated blend over service interval
Lepidopteran kairomone receptor SAR studies
Intermediate attractancy rank in C10 ester series
Dose-response and receptor-binding assay comparability
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